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Compound of Interest

Compound Name: Xtalfluor-M

Cat. No.: B3029373

For Researchers, Scientists, and Drug Development Professionals

Xtalfluor-M, a novel, crystalline deoxofluorinating reagent, has emerged as a safer and more
stable alternative to traditional fluorinating agents like DAST (diethylaminosulfur trifluoride) and
Deoxo-Fluor.[1][2][3][4] Its ease of handling and enhanced thermal stability have made it an
increasingly popular choice in both academic and industrial laboratories for the synthesis of
fluorinated organic compounds, which are crucial in pharmaceutical and agrochemical
development.[1][2] This guide provides an in-depth overview of Xtalfluor-M, including its
chemical structure, properties, mechanism of action, and experimental protocols.

Chemical Identity and Structure

Xtalfluor-M is chemically known as morpholinodifluorosulfinium tetrafluoroborate.[2][5][6] It is a
salt consisting of a morpholine-substituted difluorosulfonium cation and a tetrafluoroborate
anion.[1][7] The crystalline nature of Xtalfluor-M contributes to its improved stability and safer
handling properties compared to its liquid counterparts.[2]

Below is the chemical structure of Xtalfluor-M.
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Chemical structure of Xtalfluor-M.

Physicochemical and Safety Data

Xtalfluor-M offers significant advantages in terms of its physical and safety profile over older

deoxofluorinating agents. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of Xtalfluor-M
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Property Value
CAS Number 63517-33-9[1][5][7]
Molecular Formula CaHsBFsNOS[1][5][7]
Molecular Weight 242.98 g/mol [5][7]
Appearance Crystalline solid[1]
Melting Point 117-126 °C[1][5]
Solubility Soluble in polar aprotic solvents (e.g., DCM,
THR)[1]
Storage Temperature -20°C[5]
Table 2: Thermal Stability Comparison
Reagent Decomposition Onset Enthalpy of -
Temperature (°C) Decomposition (J/g)
Xtalfluor-M >150[1]
DAST ~140 -1700
Deoxo-Fluor ~140 -1100

Note: Data for DAST and Deoxo-Fluor are provided for comparison and are sourced from
literature.[8]

Mechanism of Action

The fluorination mechanism of Xtalfluor-M proceeds via a two-step process that avoids the
generation of free hydrogen fluoride (HF), a significant safety advantage.[1][2]

 Activation of the Carbon-Oxygen Bond: Xtalfluor-M coordinates with the oxygen atom of the
substrate (e.g., an alcohol or carbonyl group), polarizing the C-O bond and forming a
reactive intermediate.
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o Fluoride Transfer: A promoter, such as triethylamine trihydrofluoride (EtsN-3HF) or 1,8-
diazabicyclo[5.4.0Jundec-7-ene (DBU), delivers a fluoride ion to the activated carbon center,
displacing the leaving group and forming the fluorinated product.[1]

This controlled mechanism contributes to the high selectivity and efficiency of Xtalfluor-M in

(Promoter (e.g., Et3N-3HF))

Fluoride Source

deoxofluorination reactions.[1]

(Substrate (R—OH)) Xtalfluor-M

Activation Nucleophilic Attack
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Generalized mechanism of deoxofluorination with Xtalfluor-M.

Applications in Organic Synthesis

Xtalfluor-M is a versatile reagent with a broad substrate scope, making it a valuable tool in the
synthesis of fluorinated compounds for various applications, particularly in drug development.
[1] Key transformations include:

» Alcohols to Alkyl Fluorides: Efficient conversion of primary, secondary, and tertiary alcohols.

[1]

o Aldehydes and Ketones to Geminal Difluorides: Formation of difluoromethyl groups.[1]
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» Carboxylic Acids to Acyl Fluorides: A useful transformation for subsequent peptide couplings
or other reactions.[1]

» Sulfoxides to Fluoromethyl Thioethers.[1]

Experimental Protocols

The following are generalized experimental procedures for the use of Xtalfluor-M in
deoxofluorination reactions. Optimization of reaction conditions (promoter, solvent,
temperature, and reaction time) is often necessary for specific substrates.[9]

General Procedure for Deoxofluorination of an Alcohol:

e To a solution of the alcohol (1.0 mmol) and a promoter (e.g., EtsN-3HF, 1.5 mmol) in an
anhydrous solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or
argon), add Xtalfluor-M (1.2 mmol) portion-wise at the desired temperature (e.g., 0 °C or
room temperature).

 Stir the reaction mixture at the appropriate temperature and monitor the reaction progress by
a suitable analytical technique (e.g., TLC or LC-MS).

» Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous
solution of sodium bicarbonate (NaHCO:s).

o Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

o Combine the organic layers, dry over a drying agent (e.g., anhydrous MgSOa4 or Na2S0a4),
filter, and concentrate under reduced pressure.

o Purify the crude product by an appropriate method, such as column chromatography.

Table 3: Common Promoters and Solvents
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Promoter Typical Conditions Notes
Mild heating (40-50 °C) ma Good starting point for man
EtsN-3HF ] 9¢ ) may 9P Y
be required.[1] substrates.[9]
Can be more reactive than Balances reactivity and safety
EtsN-2HF _
EtsN-3HF.[1][9] for larger scale reactions.[1]
Suitable for acid-sensitive
DBU -
substrates.[1][9]
Solvent Boiling Point (°C) Compatibility
Dichloromethane (DCM) 40 High
Tetrahydrofuran (THF) 66 Moderate
Toluene 111 Limited

Data compiled from various sources.[1]

Safety Precautions:

Xtalfluor-M is moisture-sensitive and should be handled under anhydrous conditions.[1]

While safer than DAST, it is still a reactive chemical. Appropriate personal protective

equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

Reactions should be carried out in a well-ventilated fume hood.

For detailed safety information, consult the Safety Data Sheet (SDS).

Xtalfluor-M represents a significant advancement in fluorination chemistry, offering a safer,

more stable, and highly effective alternative to traditional reagents. Its crystalline nature, ease

of handling, and broad substrate scope make it an invaluable tool for the synthesis of

fluorinated molecules in academic and industrial research, particularly in the development of

new pharmaceuticals and agrochemicals. The ability to perform deoxofluorination reactions
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under milder conditions with reduced side products underscores its importance in modern
organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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